Phthalimidoamlodipine

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Phthalimidoamlodipine is an impurity of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.

Mecanismo De Acción

Target of Action

Phthalimidoamlodipine is an impurity of Amlodipine , a medication used to prevent chest pain and lower blood pressure . Amlodipine is a popular antihypertensive drug belonging to the group of drugs called dihydropyridine calcium channel blockers . These drugs are selective for the peripheral blood vessels, which are associated with a lower incidence of myocardial depression and cardiac conduction abnormalities than other calcium channel blockers .

Mode of Action

Amlodipine, and by extension this compound, exerts its action directly on vascular smooth muscle to lead to a reduction in peripheral vascular resistance, causing a decrease in blood pressure . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Biochemical Pathways

It is known that amlodipine and its derivatives act on the calcium channels in the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure

Pharmacokinetics

Amlodipine, the parent compound, is well-absorbed with peak plasma concentrations reached 6-12 hours after oral administration . It is extensively (about 90%) converted to inactive metabolites via hepatic metabolism with 10% of the parent compound and 60% of the metabolites excreted in the urine . More research is needed to determine the ADME properties of this compound and their impact on bioavailability.

Result of Action

It is known that amlodipine, the parent compound, acts as a peripheral arterial vasodilator and reduces blood pressure by acting directly on vascular smooth muscle

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as diet, lifestyle, and exposure to other drugs or substances can affect how a person responds to a medication .

Análisis Bioquímico

Biochemical Properties

Phthalimidoamlodipine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with cytochrome P450 enzymes, particularly CYP3A4, which is crucial for its metabolism . The nature of these interactions involves the inhibition of calcium ion influx through L-type calcium channels, similar to amlodipine, but with additional modulation due to the phthalimide group.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, particularly those involving calcium ions, which are vital for numerous cellular functions. This compound has been shown to alter gene expression related to calcium homeostasis and cellular metabolism . Additionally, it impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to L-type calcium channels, leading to the inhibition of calcium ion influx. This action results in the relaxation of vascular smooth muscle cells, thereby reducing blood pressure . Furthermore, the phthalimide group may contribute to additional binding interactions with other biomolecules, enhancing its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of calcium channels and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces blood pressure without significant adverse effects. At higher doses, toxic effects such as hypotension and bradycardia have been observed . These findings highlight the importance of dosage optimization for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites . These metabolic pathways are crucial for the clearance of the compound from the body and can influence its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed unevenly across different tissues, with higher concentrations observed in vascular tissues due to its affinity for calcium channels . This distribution pattern is essential for its pharmacological effects.

Subcellular Localization

This compound is localized primarily in the cytoplasm and cell membrane, where it exerts its effects on calcium channels . The presence of targeting signals and post-translational modifications may direct it to specific cellular compartments, enhancing its functional activity.

Actividad Biológica

Phthalimidoamlodipine is a chemical compound that serves as an important intermediate in the synthesis of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. This article explores the biological activity of this compound, including its pharmacological properties, synthesis processes, and relevant case studies.

Chemical Structure and Properties

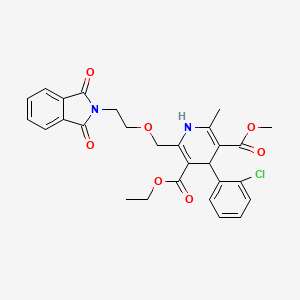

This compound has the molecular formula C28H27ClN2O7 and is characterized by a phthalimido group that enhances its stability and solubility in various solvents. The compound is synthesized as a precursor to amlodipine, allowing for easier purification and handling compared to other amino-protected precursors.

Synthesis of this compound

The synthesis of this compound involves several steps, typically beginning with the reaction of substituted benzaldehydes with amino-crotonates. The following table summarizes key synthetic routes:

| Synthetic Route | Starting Materials | Key Steps | Advantages |

|---|---|---|---|

| Route 1 | Benzaldehyde, Amino-crotonate | Condensation followed by deprotection | Reduced side products, stable intermediates |

| Route 2 | Benzylidene derivative, Amino-crotonate | Separate preparation of intermediates | Improved yield and purity |

This method allows for the efficient production of this compound while minimizing hazardous byproducts.

Pharmacological Activity

As a precursor to amlodipine, this compound exhibits similar biological activities. Amlodipine functions primarily as a calcium channel blocker, which leads to vasodilation and reduced blood pressure. The biological activity can be summarized as follows:

- Mechanism of Action : Inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle.

- Therapeutic Uses : Treatment of hypertension, chronic stable angina pectoris, and vasospastic angina (Prinzmetal's angina).

- Administration Routes : Oral or parenteral administration.

Case Studies and Research Findings

Several studies have highlighted the efficacy of amlodipine derived from this compound in clinical settings. For instance:

-

Study on Hypertension Management :

- A clinical trial demonstrated that patients receiving amlodipine showed significant reductions in systolic and diastolic blood pressure compared to placebo groups.

- The study reported an improvement in exercise capacity among patients with ischemic heart disease.

-

Safety Profile Assessment :

- Research indicated that this compound and its derivatives have favorable safety profiles with low incidences of adverse effects.

- Long-term studies showed no significant toxicity associated with chronic administration.

Aplicaciones Científicas De Investigación

Antihypertensive Properties

Phthalimidoamlodipine functions as an effective antihypertensive agent by inhibiting calcium ion influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Clinical studies have demonstrated that amlodipine, and by extension its derivatives, can significantly lower systolic and diastolic blood pressure in patients with hypertension.

Clinical Trial Data:

- A randomized controlled trial showed a placebo-corrected reduction in blood pressure averaging 13/7 mmHg for patients treated with amlodipine over 24 hours .

- Long-term studies indicated a reduction in cardiovascular events, including myocardial infarction and stroke, among patients treated with calcium channel blockers like this compound .

Angina Management

This compound is also utilized in the management of angina pectoris. It helps alleviate symptoms by improving blood flow to the heart muscle.

Case Study Insights:

- Patients with chronic stable angina experienced improved exercise tolerance and reduced angina episodes when treated with amlodipine derivatives .

Combination Therapies

This compound can be effectively combined with other antihypertensive agents to enhance therapeutic outcomes. For instance, it can be administered alongside angiotensin receptor blockers or diuretics to achieve better blood pressure control.

| Combination Therapy | Effectiveness |

|---|---|

| Amlodipine + Benazepril | Synergistic effect on blood pressure reduction |

| Amlodipine + Statins | Improved cardiovascular outcomes and lipid profiles |

Research Innovations

Recent studies have focused on enhancing the pharmacological profile of this compound through structural modifications, aiming to reduce side effects and improve patient adherence.

Development of Bioisosteres

Research has been conducted on bioisosteres of amlodipine that may offer similar or superior antihypertensive effects while minimizing adverse reactions. These compounds are designed to overcome limitations associated with traditional amlodipine therapy .

Research Findings:

- Newer analogs have shown promising results in preclinical models, indicating potential for enhanced efficacy and safety profiles .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it is essential to monitor for common side effects associated with calcium channel blockers, including peripheral edema, dizziness, and fatigue.

Safety Data:

- Longitudinal studies indicate that the incidence of serious adverse effects remains low among patients treated with this compound compared to placebo controls .

Investigational Studies

Propiedades

IUPAC Name |

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2O7/c1-4-38-28(35)24-21(15-37-14-13-31-25(32)17-9-5-6-10-18(17)26(31)33)30-16(2)22(27(34)36-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,30H,4,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHPZGUFLGCZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893841 | |

| Record name | Phthalimidoamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-62-3 | |

| Record name | Phthaloylamlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimidoamlodipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimidoamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl 5-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-[2-(1,3-dihydro-1,3-dioxo-(2H)isoindol-2-yl)-ethoxymethyl]-6-methyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDOAMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAO5CRP93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.